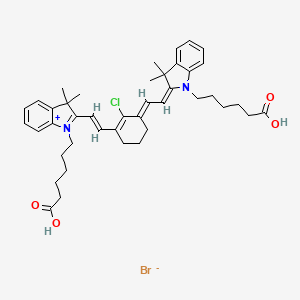

1-(5-Carboxypentyl)-2-(2-(3-(2-(1-(5-carboxypentyl)-3,3-dimethylindolin-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-3,3-dimethyl-3H-indol-1-ium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

MHI-148 is a near-infrared heptamethine cyanine dye known for its tumor-targeting properties. This compound is particularly effective in the detection, diagnosis, and study of cancer due to its ability to accumulate in the lysosomes and mitochondria of tumor cells while avoiding normal cells . MHI-148 has been extensively studied for its applications in fluorescence imaging, especially in lung and breast cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MHI-148 involves the conjugation of heptamethine cyanine dye with various functional groups to enhance its tumor-targeting capabilities. One common method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide chemistry to bond the amine group of glycol chitosan with the carboxyl group of MHI-148 . This method ensures high specificity and stability of the compound.

Industrial Production Methods

In industrial settings, MHI-148 is produced by scaling up the synthetic routes mentioned above. The process involves rigorous quality control measures to ensure the purity and efficacy of the compound. The final product is often stored in a lyophilized form to maintain its stability over extended periods .

Analyse Chemischer Reaktionen

Types of Reactions

MHI-148 primarily undergoes conjugation reactions, where it is bonded with other molecules to enhance its properties. For instance, it can be conjugated with therapeutic agents like palbociclib to create a theranostic compound with enhanced cytotoxic effects .

Common Reagents and Conditions

The common reagents used in the synthesis of MHI-148 conjugates include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide. These reagents facilitate the formation of stable amide bonds between MHI-148 and other molecules .

Major Products

The major products formed from these reactions are typically conjugates of MHI-148 with other therapeutic agents. These conjugates exhibit enhanced tumor-targeting capabilities and improved therapeutic efficacy .

Wissenschaftliche Forschungsanwendungen

MHI-148 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Cancer Imaging: MHI-148 is extensively used for fluorescence imaging of tumors, particularly in lung and breast cancer.

Theranostics: The compound is used in the development of theranostic agents, which combine therapeutic and diagnostic capabilities.

Drug Delivery: MHI-148 is used in drug delivery systems to enhance the targeting and release of therapeutic agents in tumor cells.

Wirkmechanismus

MHI-148 exerts its effects by accumulating in the lysosomes and mitochondria of tumor cells. This selective accumulation is facilitated by the unique chemical structure of the compound, which allows it to cross the cytoplasmic membrane of cancer cells . Once inside the cells, MHI-148 can be used for imaging purposes or as a part of a theranostic agent to deliver therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

MHI-148 is unique in its ability to selectively target tumor cells while avoiding normal cells. This property sets it apart from other near-infrared dyes like Indocyanine Green and Methylene Blue, which are also used for imaging but lack the same level of specificity . Similar compounds include:

Indocyanine Green: Used for imaging but has lower specificity compared to MHI-148.

Methylene Blue: Another imaging agent with lower specificity.

Eigenschaften

Molekularformel |

C42H52BrClN2O4 |

|---|---|

Molekulargewicht |

764.2 g/mol |

IUPAC-Name |

6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide |

InChI |

InChI=1S/C42H51ClN2O4.BrH/c1-41(2)32-18-9-11-20-34(32)44(28-13-5-7-22-38(46)47)36(41)26-24-30-16-15-17-31(40(30)43)25-27-37-42(3,4)33-19-10-12-21-35(33)45(37)29-14-6-8-23-39(48)49;/h9-12,18-21,24-27H,5-8,13-17,22-23,28-29H2,1-4H3,(H-,46,47,48,49);1H |

InChI-Schlüssel |

SBSLCJXMLMGYFH-UHFFFAOYSA-N |

Isomerische SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)/CCC3)Cl)CCCCCC(=O)O)C.[Br-] |

Kanonische SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)Cl)CCCCCC(=O)O)C.[Br-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide](/img/structure/B12399576.png)

![[4-[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]piperazin-1-yl]-[(2S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B12399588.png)

![(2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde](/img/structure/B12399630.png)